Pivcephalexin phosphate
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Overview
Description
Pivcephalexin phosphate is a semi-synthetic cephalosporin antibiotic derived from cephalexin. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections. The compound is characterized by its molecular formula C22H27N3O6S and a molecular weight of 461.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pivcephalexin phosphate is synthesized through a series of chemical reactions starting from cephalexin. The key steps involve the esterification of cephalexin with pivaloyloxymethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to control reaction parameters. The final product is purified through crystallization and filtration techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Pivcephalexin phosphate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other oxidizing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
Hydrolysis: Cephalexin and pivalic acid.
Oxidation: Sulfoxides and sulfones.
Substitution: Various cephalexin derivatives depending on the nucleophile used.
Scientific Research Applications
Pivcephalexin phosphate has a wide range of applications in scientific research:
Mechanism of Action
Pivcephalexin phosphate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Cefadroxil: Another first-generation cephalosporin with a similar spectrum of activity but different chemical structure.
Cefazolin: A first-generation cephalosporin used primarily for surgical prophylaxis.
Uniqueness
This compound is unique due to its esterified form, which enhances its oral bioavailability compared to cephalexin. This modification allows for better absorption and prolonged action in the body, making it a more effective treatment option for certain bacterial infections .
Properties
CAS No. |
94088-99-0 |
---|---|
Molecular Formula |
C22H30N3O10PS |
Molecular Weight |
559.5 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;phosphoric acid |
InChI |
InChI=1S/C22H27N3O6S.H3O4P/c1-12-10-32-19-15(24-17(26)14(23)13-8-6-5-7-9-13)18(27)25(19)16(12)20(28)30-11-31-21(29)22(2,3)4;1-5(2,3)4/h5-9,14-15,19H,10-11,23H2,1-4H3,(H,24,26);(H3,1,2,3,4)/t14?,15-,19-;/m1./s1 |
InChI Key |
MKZNKNPUTSUVHM-GNYIYVNYSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.OP(=O)(O)O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.OP(=O)(O)O |
Origin of Product |
United States |
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